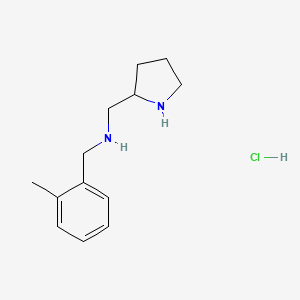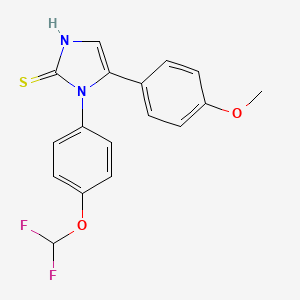
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, also known as DMIT, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed that the compound interacts with specific targets in the body, such as enzymes or receptors, to exert its biological effects. For example, 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been found to affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its relatively simple synthesis method, which allows for large-scale production. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been found to be stable under various conditions, making it suitable for use in different experimental settings. However, one of the limitations of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione. One area of interest is the development of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer effects of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione and to identify its specific targets in the body.
Méthodes De Synthèse
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves the reaction between 4-(difluoromethoxy)benzaldehyde and 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with carbon disulfide and an alkali to yield the final compound. The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has been extensively studied for its potential pharmacological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has also been investigated for its ability to modulate the immune system and to protect against oxidative stress.
Propriétés
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-22-13-6-2-11(3-7-13)15-10-20-17(24)21(15)12-4-8-14(9-5-12)23-16(18)19/h2-10,16H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYISDNEIPKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

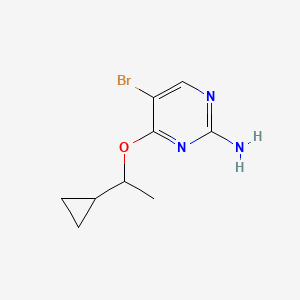
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)
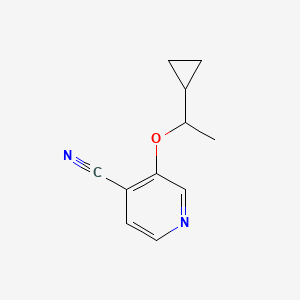
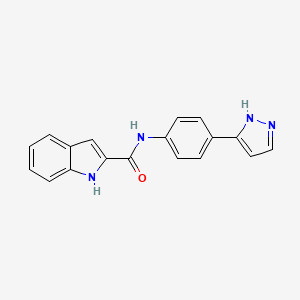
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)
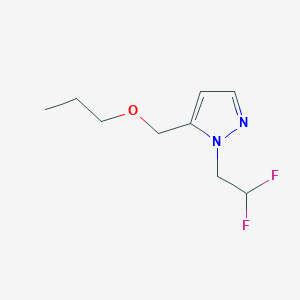
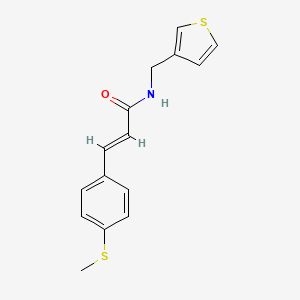
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)
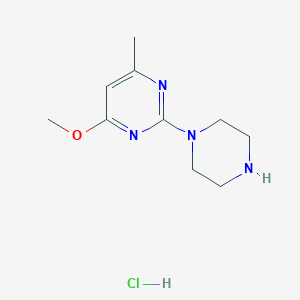
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)
